molecular formula C9H6ClN3O B2659862 3-(4-Chlorophenyl)-1,2,4-triazin-6-one CAS No. 103824-43-7

3-(4-Chlorophenyl)-1,2,4-triazin-6-one

Cat. No.: B2659862
CAS No.: 103824-43-7
M. Wt: 207.62
InChI Key: UUAVUAILTHWDHX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,2,4-triazin-6-one is a heterocyclic compound that features a triazine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,2,4-triazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine, which is then reacted with cyanogen bromide to yield the desired triazine compound . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,2,4-triazin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-(4-methoxyphenyl)-1,2,4-triazin-6-one.

Scientific Research Applications

3-(4-Chlorophenyl)-1,2,4-triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,2,4-triazin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,2,3-triazine: Similar in structure but differs in the position of the nitrogen atoms in the ring.

    3-(4-Chlorophenyl)-1,2,4-oxadiazole: Contains an oxygen atom in place of one of the nitrogen atoms in the triazine ring.

Uniqueness

3-(4-Chlorophenyl)-1,2,4-triazin-6-one is unique due to its specific arrangement of nitrogen atoms in the triazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-1,2,4-triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)9-11-5-8(14)12-13-9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAVUAILTHWDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103824-43-7
Record name 3-(4-chlorophenyl)-1,6-dihydro-1,2,4-triazin-6-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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